Bienvenue dans la boutique en ligne BenchChem!

Piperocaine hydrochloride

ester local anesthetic metabolism plasma cholinesterase enzymatic hydrolysis rate

Piperocaine hydrochloride (Metycaine) is a synthetic ester-type local anesthetic of the benzoic acid derivative class, first synthesized in the 1920s and historically employed as its hydrochloride salt for infiltration anesthesia, nerve blocks, spinal anesthesia, and dental procedures. The compound acts primarily by blocking voltage-gated sodium channels (Nav) to prevent nerve impulse propagation, and secondarily exhibits partial dopamine transporter inhibition and alpha-1-proteinase inhibitory activity.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
CAS No. 24561-10-2
Cat. No. B3433347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperocaine hydrochloride
CAS24561-10-2
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H
InChIKeyZXSGQNYQJIUMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperocaine Hydrochloride (CAS 24561-10-2): Ester-Class Local Anesthetic for Infiltration and Regional Nerve Block – Procurement-Relevant Characterization


Piperocaine hydrochloride (Metycaine) is a synthetic ester-type local anesthetic of the benzoic acid derivative class, first synthesized in the 1920s and historically employed as its hydrochloride salt for infiltration anesthesia, nerve blocks, spinal anesthesia, and dental procedures [1]. The compound acts primarily by blocking voltage-gated sodium channels (Nav) to prevent nerve impulse propagation, and secondarily exhibits partial dopamine transporter inhibition and alpha-1-proteinase inhibitory activity [2]. Its hydrochloride salt presents as a white crystalline powder with a melting point of 172–175 °C, freely soluble in water, alcohol, and chloroform, and stable in air [3]. Despite belonging to the same ester class as procaine—its closest structural and functional analog—piperocaine possesses distinct pharmacokinetic handling, tissue selectivity, and adverse-effect interaction profiles that preclude simple therapeutic interchange [4].

Why Piperocaine Hydrochloride Cannot Be Generically Substituted by Procaine or Lidocaine: Evidence-Based Differentiation for Scientific Procurement


Ester-type local anesthetics sharing a common mechanism of sodium channel blockade are routinely treated as interchangeable in procurement workflows; however, piperocaine diverges from procaine—its closest in-class ester analog—across multiple pharmacologically and toxicologically meaningful axes. In human serum, piperocaine undergoes cholinesterase-mediated hydrolysis 5 to 8 times faster than procaine, which directly influences duration of action and systemic accumulation risk [1]. Its MAO inhibitory profile exhibits a tissue-selectivity inversion relative to procaine (preferential type-B vs. type-A MAO), indicating differential off-target pharmacology [2]. When co-formulated with epinephrine, piperocaine's systemic toxicity increases significantly, whereas lidocaine and dibucaine show no such interaction—a critical safety consideration for vasoconstrictor-containing formulations [3]. These quantifiable differences demonstrate that piperocaine is not a drop-in replacement for procaine, lidocaine, or other esters and must be independently evaluated for protocol-specific requirements.

Piperocaine Hydrochloride (CAS 24561-10-2) Product-Specific Quantitative Evidence Guide: Comparator-Anchored Differentiation


Human Serum Cholinesterase Hydrolysis Rate: Piperocaine 5–8× Faster Than Procaine

In a head-to-head hydrolysis study using human serum, piperocaine hydrochloride was hydrolyzed 5 to 8 times faster than procaine hydrochloride, while all other tested ester anesthetics (butacaine, tetracaine, dibucaine, larocaine, tutocaine) were hydrolyzed more slowly than procaine [1]. This finding was independently confirmed by Kalow (1952), who reported that among six ester local anesthetics investigated, piperocaine was the only one hydrolyzed faster than procaine, with all others showing slower hydrolysis [2]. The quantitative magnitude—5- to 8-fold acceleration—places piperocaine at the extreme fast-hydrolysis end of the ester anesthetic spectrum and predicts a shorter systemic half-life and potentially reduced cumulative toxicity upon repeated dosing.

ester local anesthetic metabolism plasma cholinesterase enzymatic hydrolysis rate procaine comparator

Dental Anesthesia Duration: Piperocaine Produces Longer-Lasting Anesthesia Than Procaine at Equivalent Concentration

In a comparative clinical study of 2% piperocaine with epinephrine 1:60,000 versus 2% procaine with epinephrine 1:50,000 for dental surgery, piperocaine produced anesthesia of significantly longer duration than procaine, while showing no significant difference in rate of onset, regularity of effectiveness, or resulting toxic reactions [1]. This finding was corroborated by independent human intradermal wheal testing by Meeker, who confirmed that piperocaine produced 'complete and lasting anesthesia' with duration exceeding that of procaine [2]. The animal toxicology arm of the same study further demonstrated that piperocaine anesthesia was of longer duration than procaine anesthesia in subcutaneous rat models [2].

dental local anesthesia duration of action procaine comparator infiltration anesthesia

MAO Inhibition Tissue Selectivity: Piperocaine Preferentially Inhibits Type-B MAO (Mouse Heart), Whereas Procaine Preferentially Inhibits Type-A MAO (Rat Heart)

A comparative study of several local anesthetics in rat and mouse heart revealed a differential tissue-selectivity profile for MAO inhibition. Procaine, chloroprocaine, procainamide, and tetracaine were more potent in rat heart (which possesses primarily type A MAO), whereas piperocaine, cyclomethycaine, hexylcaine, and butacaine were somewhat more potent in mouse heart (which possesses primarily type B MAO) [1]. Propoxycaine and dibucaine were essentially equipotent in both tissues. This divergent isoform selectivity demonstrates that piperocaine possesses a distinct off-target pharmacological signature relative to procaine, with potential implications for neurotransmitter metabolism in tissues differentially expressing MAO-A versus MAO-B.

monoamine oxidase inhibition tissue selectivity type A MAO type B MAO off-target pharmacology

Epinephrine Co-Administration Toxicity: Piperocaine and Procaine Exhibit Increased Systemic Toxicity with Epinephrine, Unlike Lidocaine and Dibucaine

In a systematic evaluation of subcutaneous LD50 values, the addition of epinephrine 1:50,000 produced a significant increase in systemic toxicity for both procaine and piperocaine, whereas lidocaine and dibucaine showed no significant change in toxicity under identical conditions [1]. This ester-class-specific epinephrine interaction represents a safety-relevant differentiation point: users of piperocaine must account for epinephrine-concentration-dependent toxicity amplification that does not apply to amide-type agents such as lidocaine. Only tetracaine benefited from epinephrine co-administration, showing significant protection against systemic intoxication [1].

epinephrine interaction vasoconstrictor systemic toxicity LD50 safety pharmacology

Acetylcholine Receptor Ion Channel Dual Targeting: Piperocaine Binds Open Channels (Ki 0.44 µM) and the ACh Receptor Complex (Ki 12.0 µM)

Piperocaine was shown to exert two pharmacologically separable actions at the nicotinic acetylcholine receptor-ion channel complex of Torpedo ocellata electric organ membranes: (1) competitive inhibition of [3H]perhydrohistrionicotoxin binding to the ion channel site with a Ki of 0.44 µM, and (2) noncompetitive inhibition of [3H]acetylcholine binding to the receptor site with a Ki of 12.0 µM [1]. Functionally, piperocaine (10–100 µM) depressed endplate current peak amplitude in frog sartorius muscle in a concentration- and voltage-dependent manner without altering the EPC reversal potential, and accelerated both the rise and decay time constants of the EPC [1]. This dual-site receptor-channel interaction profile is structurally distinct from simple sodium channel pore blockade and is not universally shared across all local anesthetics at comparable concentrations, providing a differentiable molecular pharmacology signature.

acetylcholine receptor ion channel pharmacology endplate current Torpedo electric organ non-sodium-channel targets

Dopamine Transporter Partial Inhibition: Piperocaine Inhibits DA Uptake by 47–70% at 100 µM, Comparable to Procaine, Tetracaine, Dibucaine, and Bupivacaine

At a maximal tested concentration of 100 µM, piperocaine partially inhibited [3H]dopamine uptake by 47–70% in vitro, a magnitude comparable to that of procaine, tetracaine, dibucaine, and bupivacaine [1]. In contrast, propoxycaine, prilocaine, etidocaine, procainamide, and lidocaine inhibited dopamine uptake by only 8–30% at the same concentration, while dimethocaine (the most cocaine-like of the series) achieved full inhibition with an IC50 of 1.2 µM [1]. This places piperocaine in an intermediate tier of dopamine transporter (DAT) interactors among local anesthetics—above the weak inhibitors (lidocaine, prilocaine) but below the full inhibitors (dimethocaine, cocaine)—and suggests that piperocaine's DAT activity may contribute to its central nervous system effects beyond simple sodium channel blockade.

dopamine transporter monoamine uptake inhibition CNS pharmacology off-target activity

Piperocaine Hydrochloride (CAS 24561-10-2): Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Short-Duration Infiltration Anesthesia with Rapid Metabolic Clearance Requirements

Piperocaine hydrochloride's 5- to 8-fold faster hydrolysis by human serum cholinesterase relative to procaine [1] makes it particularly suited for protocols requiring rapid enzymatic inactivation and minimized systemic accumulation. This property is advantageous in repeated-dose infiltration anesthesia scenarios, in patients with compromised hepatic function who rely on plasma esterase pathways, and in experimental settings where rapid anesthetic washout is desired. The compound's freely water-soluble hydrochloride salt form (1 g dissolves in 1.5 mL water) [2] facilitates preparation of injectable solutions at clinically relevant concentrations (typically 0.25–2%).

Dental and Minor Surgical Anesthesia Requiring Extended Duration Without Increased Concentration

The demonstrated longer duration of anesthesia for 2% piperocaine with epinephrine compared to 2% procaine with epinephrine in dental surgery [1] supports its use in procedures where prolonged pain control is needed without escalating anesthetic concentration. The comparable onset time and effectiveness to procaine, combined with the extended duration, makes piperocaine a rational alternative in dental and minor surgical protocols where the standard procaine duration is insufficient but higher-potency agents (tetracaine, bupivacaine) carry unacceptable toxicity risk.

Experimental Pharmacology Studies of Differential MAO Isoform Selectivity

Piperocaine's preferential inhibition of type-B MAO (mouse heart) versus procaine's preferential inhibition of type-A MAO (rat heart) [1] positions piperocaine as a useful tool compound for experimental designs requiring differential MAO isoform perturbation. Researchers investigating the role of MAO subtypes in local anesthetic pharmacology, or developing protocols evaluating anesthetic interactions with monoamine neurotransmitter systems, can exploit this inverted selectivity relative to procaine as an experimental variable.

Neuromuscular Junction and Ion Channel Research Utilizing Dual ACh Receptor-Channel Binding

Piperocaine's dual action at the nicotinic acetylcholine receptor-ion channel complex—with distinct Ki values of 0.44 µM (channel site) and 12.0 µM (receptor site) [1]—enables its use as a pharmacological probe for dissecting receptor versus channel contributions to neuromuscular transmission. The concentration- and voltage-dependent acceleration of endplate current decay provides a measurable electrophysiological signature that can serve as a reference for structure-activity relationship studies of piperidine-containing local anesthetics.

Quote Request

Request a Quote for Piperocaine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.